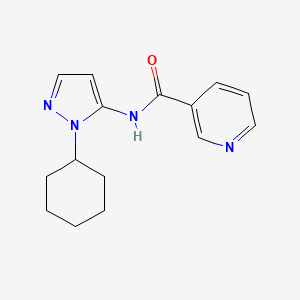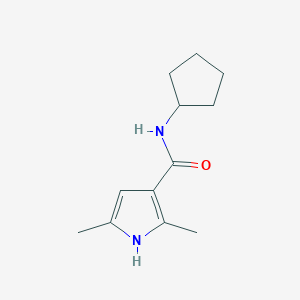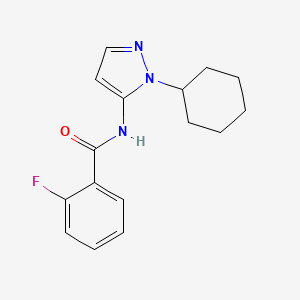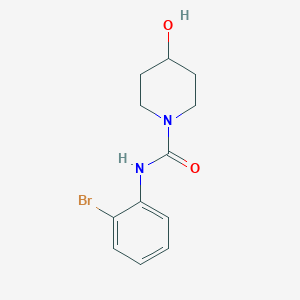![molecular formula C14H19NO B7511562 N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide, commonly known as MMBC, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic effects. MMBC belongs to the cyclohexylphenols class of synthetic cannabinoids and has been shown to exhibit high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Wirkmechanismus
MMBC exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. The CB1 receptor is predominantly expressed in the brain and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor, on the other hand, is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
MMBC has been shown to modulate various biochemical and physiological processes in the body. The compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, MMBC has been shown to increase the levels of endogenous cannabinoids such as anandamide, which is involved in pain regulation.
Vorteile Und Einschränkungen Für Laborexperimente
MMBC has several advantages for laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors. The compound is also relatively stable and can be easily synthesized in large quantities. However, MMBC has several limitations, including its potential for abuse and the lack of standardized protocols for its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on MMBC. One area of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to elucidate the precise mechanisms of action of MMBC and its potential therapeutic applications in various disease conditions. Finally, there is a need for standardized protocols for the use of MMBC in laboratory experiments to ensure reproducibility and reliability of results.
In conclusion, MMBC is a synthetic cannabinoid with significant potential for therapeutic applications. The compound has been shown to exhibit potent analgesic and anxiolytic effects and modulate various biochemical and physiological processes in the body. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Synthesemethoden
MMBC can be synthesized through a multistep process involving the reaction of cyclobutanone with 4-methylbenzylamine in the presence of an acid catalyst. The resulting intermediate is then subjected to N-methylation using a suitable reagent such as methyl iodide or dimethyl sulfate. The final product is purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
MMBC has been extensively studied for its potential therapeutic effects in various disease conditions, including pain, anxiety, and inflammation. The compound has been shown to exhibit potent analgesic effects in animal models of neuropathic and inflammatory pain. Additionally, MMBC has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-12(9-7-11)10-15(2)14(16)13-4-3-5-13/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTZSPFSZHXKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)


![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)

![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)




![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
